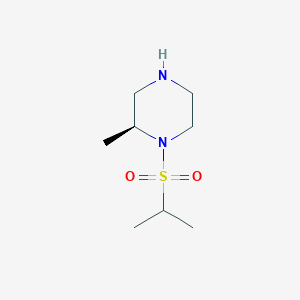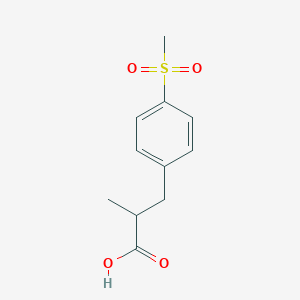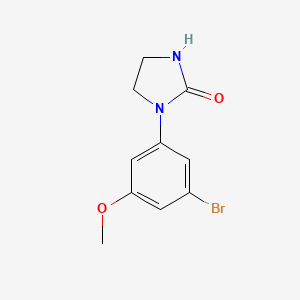
4,4,5,5-テトラメチル-2-(オキセタン-3-イル)-1,3,2-ジオキサボロラン
概要
説明
4,4,5,5-Tetramethyl-2-(oxetan-3-yl)-1,3,2-dioxaborolane is a chemical compound with the molecular formula C9H17BO3 . It is available for purchase from various suppliers .
Molecular Structure Analysis
The molecular structure of this compound consists of nine carbon atoms, seventeen hydrogen atoms, one boron atom, and three oxygen atoms . The InChI code for this compound is 1S/C9H17BO3/c1-8(2)9(3,4)13-10(12-8)7-5-11-6-7/h7H,5-6H2,1-4H3 .Physical And Chemical Properties Analysis
This compound has a molecular weight of 184.04 . It’s a solid at room temperature . The predicted boiling point is 208.4±33.0 °C and the predicted density is 1.00±0.1 g/cm3 .科学的研究の応用
薬物送達システム
この化合物は、ヒアルロン酸をフェニルボロン酸ピナコールエステルで構造的に修飾して、反応性酸素種(ROS)応答性薬物送達システムを開発するために使用されてきました。このシステムはクルクミンをカプセル化して、歯周病などの疾患の治療のためのナノ粒子を形成します .
エステルイソスターの合成
この化合物から合成できるオキセタンエーテルは、塩基性および還元条件下で類似のエステルと比較して、優れた化学的安定性と向上した安定性を示します .
水溶液中の安定性の検討
この化合物は、水溶液中のピナンジオール-ボロン酸エステルの形成について調べられ、三角形および四面体エステル錯体の安定性に関する洞察が明らかになりました .
創薬
この化合物から誘導されたものも含めて、オキセタンは薬物の物理化学的特性を改善するために使用されてきました。それらは、薬物分子中のさまざまな官能基の代替品としての可能性について調査されています .
医薬品化学
メチレン、メチル、gem-ジメチル、カルボニル基の代替品としてのオキセタンの応用は、創薬目的の標的分子の化学的特性をしばしば改善することが示されています .
Safety and Hazards
作用機序
Target of Action
Boronic esters, in general, are known to be significant reaction intermediates in carbon-carbon coupling and carbon heterocoupling reactions .
Mode of Action
The compound is known to participate in Suzuki–Miyaura (SM) cross-coupling reactions . In these reactions, oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
It’s known that boronic esters have many applications in carbon-carbon coupling and carbon heterocoupling reactions .
Action Environment
Environmental factors can influence the compound’s action, efficacy, and stability. For instance, pinacol boronic esters are known to be stable to water and air . Certain boronic acids, eg, cyclobutylboronic acid, decompose in air .
生化学分析
Biochemical Properties
4,4,5,5-Tetramethyl-2-(oxetan-3-yl)-1,3,2-dioxaborolane plays a crucial role in biochemical reactions, particularly in the formation of carbon-carbon and carbon-heteroatom bonds. It interacts with various enzymes, proteins, and other biomolecules, facilitating these reactions. For instance, it is known to interact with enzymes involved in the Suzuki-Miyaura coupling reaction, a widely used method in organic synthesis. The nature of these interactions often involves the formation of transient complexes that facilitate the transfer of functional groups, thereby promoting the desired chemical transformations .
Cellular Effects
The effects of 4,4,5,5-Tetramethyl-2-(oxetan-3-yl)-1,3,2-dioxaborolane on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the activity of kinases and phosphatases, which are critical regulators of cell signaling pathways. Additionally, it can alter gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in cellular metabolism and function .
Molecular Mechanism
At the molecular level, 4,4,5,5-Tetramethyl-2-(oxetan-3-yl)-1,3,2-dioxaborolane exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of the reaction. For example, it can inhibit the activity of certain kinases by binding to their active sites, thereby preventing substrate access. Conversely, it can activate other enzymes by stabilizing their active conformations. These interactions often result in changes in gene expression, further influencing cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4,4,5,5-Tetramethyl-2-(oxetan-3-yl)-1,3,2-dioxaborolane can change over time. The compound is generally stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperatures or extreme pH levels. Long-term studies have shown that its effects on cellular function can persist, although the degree of impact may diminish over time due to degradation .
Dosage Effects in Animal Models
The effects of 4,4,5,5-Tetramethyl-2-(oxetan-3-yl)-1,3,2-dioxaborolane vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects, while higher doses can lead to significant biochemical and physiological changes. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. At very high doses, toxic or adverse effects may occur, highlighting the importance of dosage optimization in experimental settings .
Metabolic Pathways
4,4,5,5-Tetramethyl-2-(oxetan-3-yl)-1,3,2-dioxaborolane is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its incorporation into biochemical reactions. These interactions can affect metabolic flux and alter metabolite levels, thereby influencing overall cellular metabolism. The compound’s role in these pathways underscores its importance in biochemical research .
Transport and Distribution
Within cells and tissues, 4,4,5,5-Tetramethyl-2-(oxetan-3-yl)-1,3,2-dioxaborolane is transported and distributed through specific transporters and binding proteins. These interactions determine its localization and accumulation within different cellular compartments. The compound’s distribution can affect its activity and function, as its presence in specific areas may enhance or inhibit certain biochemical processes .
Subcellular Localization
The subcellular localization of 4,4,5,5-Tetramethyl-2-(oxetan-3-yl)-1,3,2-dioxaborolane is critical for its activity. It is often directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization mechanisms ensure that the compound exerts its effects in the appropriate cellular context, thereby maximizing its biochemical efficacy .
特性
IUPAC Name |
4,4,5,5-tetramethyl-2-(oxetan-3-yl)-1,3,2-dioxaborolane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17BO3/c1-8(2)9(3,4)13-10(12-8)7-5-11-6-7/h7H,5-6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBABXQQSDMILIX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2COC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17BO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1396215-84-1 | |
| Record name | 4,4,5,5-Tetramethyl-2-(oxetan-3-yl)-1,3,2-dioxaborolane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




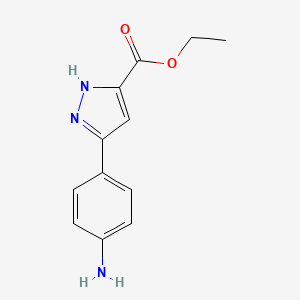
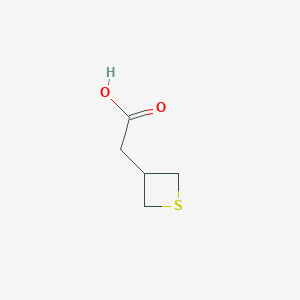



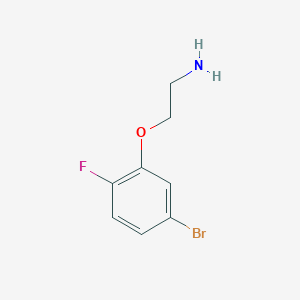
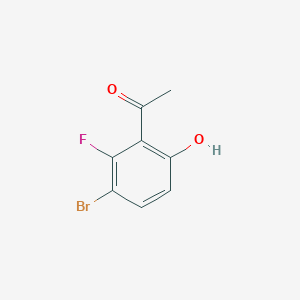
![1-[4-(Oxetan-3-yloxy)-phenyl]-ethanone](/img/structure/B1406163.png)
amine](/img/structure/B1406164.png)
